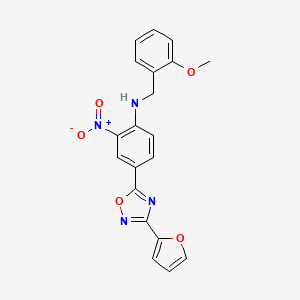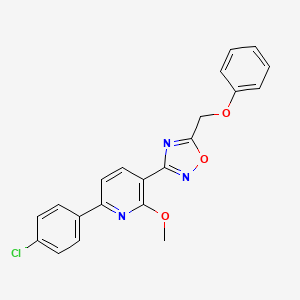
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. The compound is synthesized using a specific method and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been found to exhibit analgesic and antipyretic activities. The compound has also been shown to have a low toxicity profile, making it a potentially safe option for use in medical applications.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole in laboratory experiments is its low toxicity profile. This makes it a potentially safe option for use in animal studies. However, one of the limitations of the compound is its solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research involving 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole. One area of interest is the compound's potential use in the treatment of cancer. Studies have shown that the compound exhibits antiproliferative activity against cancer cells, making it a promising candidate for further research in this area.
Another potential future direction for research involving the compound is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that the compound exhibits neuroprotective activity, making it a potential candidate for further research in this area.
Conclusion:
In conclusion, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a chemical compound that has been the subject of extensive scientific research. The compound exhibits anti-inflammatory, analgesic, and antipyretic activities and has potential applications in the treatment of cancer and neurodegenerative diseases. While the compound has limitations, such as its solubility, it has a low toxicity profile, making it a potentially safe option for use in laboratory experiments. Further research is needed to fully explore the potential of this compound in the field of medicine.
Synthesis Methods
The synthesis of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole involves a multi-step process that begins with the reaction of 4-chloro-2-methoxypyridine-3-carboxylic acid with thionyl chloride to form 4-chloro-2-methoxypyridine-3-carbonyl chloride. This is then reacted with 6-amino-2-methoxypyridine-3-carboxamide to form 6-(4-chlorophenyl)-2-methoxypyridine-3-carboxamide. The final step involves the reaction of 6-(4-chlorophenyl)-2-methoxypyridine-3-carboxamide with phenoxymethyl isocyanate to form 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole.
Scientific Research Applications
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in the field of medicine. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-26-21-17(11-12-18(23-21)14-7-9-15(22)10-8-14)20-24-19(28-25-20)13-27-16-5-3-2-4-6-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQRJEUQCDANSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

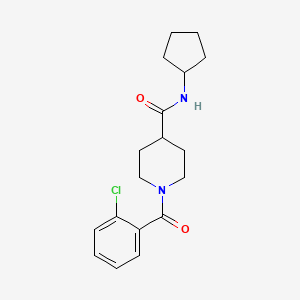


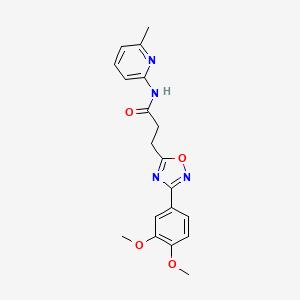
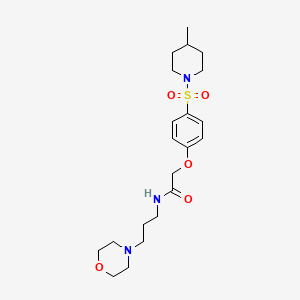
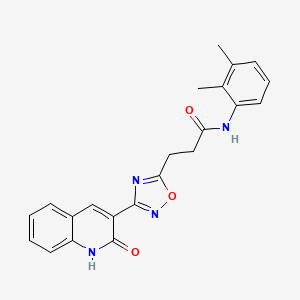



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7692507.png)
![Ethyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B7692512.png)
